molecular formula C14H9F3O2 B7994958 2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B7994958
M. Wt: 266.21 g/mol
InChI Key: IGEMYUGFNDMRKR-UHFFFAOYSA-N
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Description

2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. This compound features a benzene ring substituted with fluorine atoms and an aldehyde group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with 4-fluorobenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzoic acid.

    Reduction: 2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound’s fluorine atoms and aldehyde group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorobenzyl alcohol
  • 2,5-Difluorobenzyl bromide
  • 2,5-Difluorobenzylamine

Uniqueness

2-((2,5-Difluorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to its specific substitution pattern on the benzene ring and the presence of both an aldehyde group and an ether linkage. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-3-4-13(17)10(5-11)8-19-14-6-12(16)2-1-9(14)7-18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMYUGFNDMRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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